molecular formula C28H22FN3O3S B330630 2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B330630
M. Wt: 499.6 g/mol
InChI Key: WVKXMFWEUXEKOH-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various substituents such as fluorobenzylidene, methoxyphenyl, and methyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common method involves the reaction of 6-ethylthiouracil with bromoacetic acid, anhydrous sodium acetate, acetic anhydride, acetic acid, and a suitable aldehyde . This one-pot reaction is regioselective and convenient, leading to the formation of the desired thiazolo[3,2-a]pyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized thiazolo[3,2-a]pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H22FN3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

(2E)-2-[(3-fluorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H22FN3O3S/c1-17-24(26(33)31-21-9-4-3-5-10-21)25(19-11-13-22(35-2)14-12-19)32-27(34)23(36-28(32)30-17)16-18-7-6-8-20(29)15-18/h3-16,25H,1-2H3,(H,31,33)/b23-16+

InChI Key

WVKXMFWEUXEKOH-XQNSMLJCSA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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